molecular formula C14H16N2O2 B265692 3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol

3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol

Cat. No. B265692
M. Wt: 244.29 g/mol
InChI Key: OPAWZAUQYPUFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol, also known as 4'-((2-aminoethyl)amino)-3'-hydroxybiphenyl-3-ol or HDMP-28, is a synthetic compound that belongs to the class of phenylethylamines. It is a research chemical that is used in scientific studies to investigate its potential as a selective dopamine reuptake inhibitor.

Mechanism of Action

HDMP-28 acts as a selective dopamine reuptake inhibitor by binding to the dopamine transporter and blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration of dopamine in the brain, which can result in a number of biochemical and physiological effects.
Biochemical and physiological effects:
The increase in dopamine concentration in the brain caused by HDMP-28 can lead to a number of biochemical and physiological effects. These effects include increased locomotor activity, increased heart rate and blood pressure, decreased appetite, and increased wakefulness.

Advantages and Limitations for Lab Experiments

HDMP-28 has a number of advantages as a research chemical. It is relatively easy to synthesize, and it has a high affinity for the dopamine transporter, making it a useful tool for investigating the role of dopamine in the brain. However, there are also limitations to its use in lab experiments. HDMP-28 has not been extensively studied in vivo, and its effects on the brain may differ from those observed in vitro.

Future Directions

There are a number of future directions for research on HDMP-28. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and potency. Finally, further research is needed to better understand the biochemical and physiological effects of HDMP-28 and its potential as a research tool for investigating the role of dopamine in the brain.

Synthesis Methods

The synthesis of HDMP-28 involves the condensation of 3-hydroxyphenylacetone with 4-pyridinylmethylamine in the presence of sodium cyanoborohydride. This reaction leads to the formation of the intermediate 1-(4-pyridinylmethyl)-2,3-dihydroxy-1-phenylpropane, which is then oxidized with potassium permanganate to yield HDMP-28.

Scientific Research Applications

HDMP-28 has been extensively studied in scientific research for its potential as a selective dopamine reuptake inhibitor. This compound has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, HDMP-28 can increase the concentration of dopamine in the brain, leading to a number of biochemical and physiological effects.

properties

Product Name

3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-[1-hydroxy-2-(pyridin-4-ylmethylamino)ethyl]phenol

InChI

InChI=1S/C14H16N2O2/c17-13-3-1-2-12(8-13)14(18)10-16-9-11-4-6-15-7-5-11/h1-8,14,16-18H,9-10H2

InChI Key

OPAWZAUQYPUFQR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(CNCC2=CC=NC=C2)O

Canonical SMILES

C1=CC(=CC(=C1)O)C(CNCC2=CC=NC=C2)O

Origin of Product

United States

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